4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azatricyclo[22102,6]heptane-1-carboxylic acid, methyl ester (9CI) is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) typically involves a carbonium ion-mediated rearrangement. One efficient method involves the preparation of 1-methoxycarbonyl-4-azatricyclo[2.2.1.0~2,6~]heptane through this rearrangement process . The reaction conditions often require specific reagents and solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead(IV) acetate for oxidation and other specific reagents depending on the desired transformation . The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. . Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) can be compared to other tricyclic compounds such as bicyclo[4.1.0]heptenes and tricyclo[2.2.1.0~2,6~]heptane derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) lies in its specific arrangement of atoms and the resulting chemical properties.
Properties
CAS No. |
127745-59-9 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
InChI Key |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
Canonical SMILES |
COC(=O)C12CN3CC1C2C3 |
Synonyms |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.